molecular formula C16H18N2O2 B1397273 Ethyl 3-amino-4-(2-toluidino)benzoate CAS No. 1220035-25-5

Ethyl 3-amino-4-(2-toluidino)benzoate

Cat. No.: B1397273
CAS No.: 1220035-25-5
M. Wt: 270.33 g/mol
InChI Key: VTDFESQFABLNDI-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(2-toluidino)benzoate is a chemical compound that belongs to the class of benzoic acid derivatives. It is commonly used in medical, environmental, and industrial research due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-(2-toluidino)benzoate typically involves the reaction of ethyl 3-amino-4-benzoate with 2-toluidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(2-toluidino)benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Ethyl 3-amino-4-(2-toluidino)benzoate is a versatile compound used in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of local anesthetics.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(2-toluidino)benzoate involves its interaction with specific molecular targets, such as sodium ion channels on nerve membranes. By binding to these channels, the compound can block the passage of sodium ions, thereby inhibiting the generation and conduction of nerve impulses. This action is particularly useful in its application as a local anesthetic .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate:

    Procaine: Another local anesthetic used in dental procedures.

    Tetracaine: A more potent local anesthetic used in ophthalmology and spinal anesthesia.

Uniqueness

Ethyl 3-amino-4-(2-toluidino)benzoate is unique due to its specific chemical structure, which allows it to interact with molecular targets in a distinct manner compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

ethyl 3-amino-4-(2-methylanilino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-20-16(19)12-8-9-15(13(17)10-12)18-14-7-5-4-6-11(14)2/h4-10,18H,3,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDFESQFABLNDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC2=CC=CC=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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